1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-22-5-4-18-16(21)20-17-19-13(11-26-17)10-25-9-12-6-14(23-2)8-15(7-12)24-3/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCARXXRFWRHHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thioamide with an α-haloketone under acidic conditions.
Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a thiol derivative.
Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Research Implications
The compound’s unique structure positions it as a candidate for optimizing solubility and metabolic stability in drug discovery. Compared to –3 compounds, which prioritize receptor targeting via piperazine or hydrazine linkers, the target’s simpler design may reduce off-target interactions. Further studies should explore its pharmacokinetics and binding affinity relative to analogs like BLD305554 (), which shares a thiazole-urea scaffold but lacks the dimethoxybenzyl group .
Biological Activity
1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, also referred to by its CAS number 1207059-30-0, is a complex organic compound notable for its diverse biological activities. This compound incorporates a thiazole ring, a methoxyethyl group, and a dimethoxybenzyl thioether moiety, which contribute to its potential therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The structure features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Dimethoxybenzyl Group : Enhances lipophilicity and potential receptor interactions.
- Methoxyethyl Urea : Contributes to solubility and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Thiazole Ring : Achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
- Introduction of the Dimethoxybenzyl Thioether : This step involves nucleophilic substitution reactions.
- Formation of the Urea Linkage : The final step includes the reaction of the intermediate with an isocyanate or amine.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity
Compounds containing thiazole rings have been explored for their antiviral properties. Similar derivatives have shown effectiveness against viruses such as HIV and hepatitis C through mechanisms that involve inhibition of viral replication and interference with viral entry into host cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The methoxy groups enhance binding affinity to various receptors, potentially modulating signaling pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Study 2: Antiviral Properties
Another investigation assessed the antiviral activity against influenza virus in vitro. The compound demonstrated a reduction in viral load by more than 70% at non-toxic concentrations, suggesting its potential as an antiviral agent.
Q & A
Advanced Question
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1% v/v). Pre-incubate cells for 24–48 hours to assess time-dependent effects .
- Enzyme inhibition : For kinase or protease targets, perform in vitro enzymatic assays (e.g., fluorescence-based ROCK1/2 inhibition, as seen in RKI-1447 analogs). Use ATP-competitive inhibitors as references and validate with kinetic studies (Km/Vmax) .
- SAR optimization : Modify the 2-methoxyethyl group or 3,5-dimethoxybenzyl moiety to assess hydrophobicity (ClogP) and binding affinity. For example, replacing methoxy with trifluoromethyl groups enhances membrane permeability .
Data contradiction : If bioactivity varies between assays, check solubility (e.g., DMSO stock concentration) or metabolic stability (e.g., liver microsome assays) .
How should researchers design stability studies for this compound under varying pH, temperature, and light conditions?
Basic Question
- Forced degradation : Expose the compound to:
- Storage recommendations : Stable at –20°C in amber vials under argon. Avoid freeze-thaw cycles, as urea derivatives may hydrolyze .
Key metrics : Calculate % recovery and identify degradation products (e.g., thiols from thioether cleavage) via LC-MS/MS .
What computational methods are effective in predicting the binding mode of this compound to protein targets, such as kinases or GPCRs?
Advanced Question
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 2ESM for ROCK2). Focus on hydrogen bonds between the urea moiety and kinase hinge regions (e.g., Met156 in ROCK2) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with 3,5-dimethoxybenzyl) .
- Pharmacophore modeling : Map electrostatic and steric features (e.g., urea as a hydrogen bond donor/acceptor) to prioritize analogs .
Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Basic Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD at 10 mM) to enhance solubility .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .
- Pro-drug approach : Introduce ionizable groups (e.g., phosphate esters) on the methoxyethyl chain, which hydrolyze in vivo .
Validation : Measure solubility via shake-flask method (UV-Vis at λmax ~270 nm) .
What analytical techniques are most reliable for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates)?
Advanced Question
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode. Monitor transitions like m/z 463 → 326 (collision energy: 20 eV). Validate with calibration curves (1–1000 ng/mL, R² >0.99) .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or SPE (C18 cartridges) improves recovery (>85%) .
- Cross-validation : Compare with ELISA if antibodies are available for the urea-thiazole scaffold .
Pitfalls : Matrix effects (e.g., ion suppression from plasma lipids) require post-column infusion checks .
How can structural analogs of this compound be designed to improve metabolic stability without compromising activity?
Advanced Question
- Metabolic hotspots : Replace the 2-methoxyethyl group with a cyclopropylmethyl moiety to block CYP450 oxidation. Fluorination of the benzyl ring reduces Phase I metabolism .
- Isosteric substitutions : Swap the thioether sulfur with a sulfone (-SO₂-) to enhance stability against glutathione-mediated cleavage .
- In silico guidance : Use ADMET Predictor™ or SwissADME to optimize LogP (target: 2–4) and PSA (<90 Ų) for blood-brain barrier penetration .
Validation : Conduct microsomal stability assays (e.g., t₁/₂ >60 minutes in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
